(2,2-Dichloroethyl)benzene
Description
Properties
IUPAC Name |
2,2-dichloroethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQTUWCDHLILAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905044 | |
| Record name | (2,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-29-9, 4412-39-9 | |
| Record name | Benzene, dichloroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dichloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Dichloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dichloroethyl Benzene
Direct Synthesis Routes
Direct synthesis routes to (2,2-dichloroethyl)benzene involve the introduction of two chlorine atoms onto the ethyl side chain of a benzene (B151609) derivative in one or more steps. The primary precursors for such syntheses are typically acetophenone or styrene, with each precursor requiring a distinct chemical approach.
Nucleophilic Substitution Approaches
The synthesis of this compound via nucleophilic substitution is a chemically plausible pathway, most notably starting from acetophenone. The reaction of a ketone with phosphorus pentachloride (PCl₅) is a well-established method for converting a carbonyl group into a geminal dichloride. brainly.inquora.com
In this reaction, the carbonyl oxygen of acetophenone is replaced by two chlorine atoms. reddit.com The process involves the attack of the ketone on PCl₅, followed by internal substitution steps, ultimately yielding the stable geminal dichloride, this compound, and phosphorus oxychloride (POCl₃) as a byproduct. quora.com This method is a direct and effective way to obtain the desired 2,2-dichloro isomer.
Reaction Scheme: C₆H₅C(O)CH₃ + PCl₅ → C₆H₅CCl₂CH₃ + POCl₃
While theoretically possible, constructing the this compound structure from a diol precursor (e.g., 2-phenyl-1,1-ethanediol) via substitution with a chlorinating agent like HCl or thionyl chloride is not a common route, primarily due to the inherent instability of most geminal diols.
Catalytic Halogenation Procedures
Catalytic halogenation can refer to several processes, but for the synthesis of this compound, the most relevant starting material is styrene. The direct addition of chlorine (Cl₂) across the double bond of styrene is a primary method for producing dichloroethylbenzene isomers.
However, this reaction proceeds via an electrophilic addition mechanism. The chlorine molecule attacks the electron-rich double bond, forming a cyclic chloronium ion intermediate. Subsequent attack by a chloride ion opens this ring, resulting in the formation of the vicinal dihalide, (1,2-dichloroethyl)benzene (B94001) , with high regioselectivity. google.com
Reaction Scheme (yielding the 1,2-isomer): C₆H₅CH=CH₂ + Cl₂ → C₆H₅CHClCH₂Cl
Therefore, the direct catalytic halogenation of styrene is not a suitable method for the synthesis of the geminal this compound isomer. A patent describing the chlorination of styrene compounds in the presence of absorbent carbon also confirms the production of the corresponding styrene dichloride, which is the 1,2-isomer. google.com
Another potential route is the free-radical side-chain chlorination of ethylbenzene (B125841). Under UV light or with a radical initiator, chlorine can substitute hydrogen atoms on the ethyl side chain. However, this reaction is difficult to control and typically produces a mixture of products, including 1-chloroethylbenzene, 2-chloroethylbenzene, and further chlorinated derivatives, making it challenging to isolate this compound in high yield.
Electrochemical Chlorination of Styrene
Electrochemical methods represent a modern and sustainable approach to halogenation reactions, avoiding the use of hazardous reagents like chlorine gas. The electrochemical dichlorination of alkenes, including styrene, has been successfully developed.
This process typically involves the manganese-catalyzed electrolysis of a solution containing the alkene and a safe chloride source, such as magnesium chloride (MgCl₂). The reaction proceeds through a metal-mediated chlorine radical transfer mechanism. While this method is highly efficient and operates under mild conditions, it is important to note that, like the chemical chlorination of alkenes, it results in the selective formation of the vicinal dichloride. For styrene, the product is (1,2-dichloroethyl)benzene . This radical-based mechanism does not lead to the formation of the geminal this compound isomer.
In the Mn-catalyzed electrochemical dichlorination of alkenes, several parameters are crucial for optimizing the reaction and maximizing the yield of the vicinal dichloride product. The data below is based on the dichlorination of styrene to yield (1,2-dichloroethyl)benzene.
| Parameter | Optimized Condition/Value | Role/Impact on Yield |
| Catalyst | Mn(OAc)₂ or MnBr₂ | Mediates the chlorine radical transfer, essential for the reaction. |
| Chlorine Source | MgCl₂ | Provides chloride ions; found to be the most effective source. |
| Solvent System | CH₃CN / H₂O | A mixed solvent system is often used to ensure solubility of all components. |
| Electrolyte | Bu₄NBF₄ (Tetrabutylammonium tetrafluoroborate) | Ensures conductivity of the solution. |
| Cell Type | Undivided cell | Simplifies the reactor setup. |
| Electrodes | Carbon felt anode, Platinum cathode | Provides the surface for electrochemical reactions. |
| Current | Constant current (e.g., 10 mA) | Drives the reaction at a controlled rate. |
| Yield | High (e.g., >90% for styrene) | High efficiency for the vicinal dichlorination product. |
This table presents typical parameters for the synthesis of (1,2-dichloroethyl)benzene via electrochemical methods.
The electrochemical approach to alkene dichlorination aligns with several principles of green chemistry, offering significant advantages over traditional chemical methods.
Safer Reagents : This method avoids the direct use of toxic and hazardous chlorine gas (Cl₂), opting for safer, solid chloride salts like MgCl₂.
Energy Efficiency : Electricity is used as a "traceless" reagent to drive the reaction. The ability to precisely control the cell potential can enhance energy efficiency and reduce waste.
Waste Reduction : By avoiding stoichiometric chemical oxidants and reagents, electrochemical synthesis minimizes the production of hazardous byproducts, leading to a cleaner manufacturing process.
Mild Conditions : The reactions are typically carried out at room temperature and atmospheric pressure, reducing energy consumption and improving operational safety compared to methods requiring high temperatures or pressures.
Halogenation with Specific Reagents (e.g., Iodine Trichloride)
The synthesis of this compound can also be considered using specific halogenating agents. However, the choice of reagent is critical to achieving the desired regiochemistry.
The use of an interhalogen compound like iodine trichloride (ICl₃) for this purpose is not appropriate. The reaction of ICl₃ with an alkene like styrene would be expected to introduce both iodine and chlorine atoms to the molecule, leading to an iodo-chloro product rather than the target dichloride.
A more conventional and effective reagent for the direct chlorination of styrene is chlorine gas (Cl₂) . As detailed in section 2.1.2, the reaction of styrene with Cl₂ proceeds via an electrophilic addition mechanism. This mechanism involves a cyclic chloronium ion intermediate, which upon ring-opening by a chloride ion, exclusively produces the vicinal isomer, (1,2-dichloroethyl)benzene . This pathway does not provide a route to this compound.
Therefore, for the synthesis of this compound, reagents that react with a carbonyl group are required, such as the previously mentioned phosphorus pentachloride (PCl₅) with acetophenone, rather than reagents that add across an alkene double bond.
Synthesis via Derivatization of Related Precursors
Derivatization of precursors such as corresponding alcohols or the alkylation of benzene represents common conceptual pathways for the synthesis of halogenated aromatic compounds. These methods leverage well-established reactions in organic chemistry.
A principal method for synthesizing alkyl chlorides is the chlorination of the corresponding alcohol. In the context of this compound, a plausible precursor would be 2-phenylethane-1,1-diol, though the direct chlorination of a more stable precursor like 2-phenylethanol to its dichloro derivative is a more common transformation strategy for related compounds.
Oxalyl chloride is recognized as a versatile and effective reagent for the chlorination of various functional groups, including alcohols. sci-hub.se It is often considered a milder and more selective reagent compared to alternatives like thionyl chloride, though it is more expensive, making it suitable for smaller-scale syntheses. wikipedia.org The reaction of an alcohol with oxalyl chloride typically proceeds in the presence of a base such as pyridine. wikipedia.org The combination of oxalyl chloride with N,N-dimethylformamide (DMF) can also be used, which forms a Vilsmeier reagent as the active chlorinating species. sci-hub.se
Other common reagents for the chlorination of alcohols include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). These reagents are also effective but can be harsher, potentially leading to side reactions. Modern methods for alcohol chlorination also include the Appel reaction, which uses a phosphine (B1218219) and a halogen source, and systems using Lewis acids like aluminum chloride (AlCl₃) to activate the hydroxyl group. organic-chemistry.orgscirp.org
Table 1: Common Reagents for the Chlorination of Alcohols
| Reagent | Catalyst/Co-reagent | Characteristics |
|---|---|---|
| Oxalyl Chloride ((COCl)₂) | Pyridine, DMF | Mild, selective, suitable for smaller scales. sci-hub.sewikipedia.org |
| Thionyl Chloride (SOCl₂) | Pyridine (often) | Common, effective, can be harsher than oxalyl chloride. |
| Phosphorus Pentachloride (PCl₅) | None | Powerful chlorinating agent. |
| Aluminum Chloride (AlCl₃) | 1,4-Dioxane (solvent) | Lewis acid activation of the alcohol. scirp.org |
Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. chemguide.co.uk This electrophilic aromatic substitution reaction involves treating benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). shout.educationlumenlearning.com
Conceptually, this compound could be formed by the alkylation of benzene with 1,1,2-trichloroethane. However, Friedel-Crafts alkylation is fraught with several limitations that complicate its application for synthesizing specific isomers of polyhalogenated alkylbenzenes. One major issue is the propensity for carbocation rearrangements. lumenlearning.com In the case of a dichloroethyl group, the initial carbocation formed could rearrange to a more stable intermediate, leading to a mixture of isomers.
Another significant drawback is polyalkylation. lumenlearning.comyoutube.com The initial product of the reaction, an alkylbenzene, is typically more reactive than the starting benzene. This increased reactivity means the product can undergo further alkylation, leading to a mixture of mono-, di-, and polyalkylated products, which reduces the yield of the desired compound. chemguide.co.uklumenlearning.com
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route depends on factors such as yield, selectivity, cost, and the availability of starting materials. Comparing the chlorination of an alcohol intermediate with the direct alkylation of benzene reveals distinct advantages and disadvantages for each approach.
The chlorination of an alcohol precursor is generally expected to be more selective than Friedel-Crafts alkylation for producing this compound. By starting with a precursor that already has the phenyl and ethyl groups connected, the reaction is focused solely on replacing the hydroxyl group(s) with chlorine atoms, thus avoiding the formation of constitutional isomers related to the position of the alkyl chain on the ring.
In contrast, Friedel-Crafts alkylation is often less selective. The reaction is susceptible to producing a mixture of isomers due to carbocation rearrangements. lumenlearning.com Furthermore, the issue of polyalkylation significantly lowers the efficiency and yield of the desired mono-alkylated product, necessitating complex separation procedures. youtube.com For instance, if an ethyl group is first added to benzene, a subsequent chlorination step would yield a mixture of ortho- and para-chloroethylbenzene, as the ethyl group is an ortho-, para-director. study.com
The reagent and catalyst systems for each pathway are well-defined but have different practical implications.
Alcohol Chlorination: This pathway utilizes various chlorinating agents. Oxalyl chloride is known for its high selectivity but also its high cost. wikipedia.org Thionyl chloride is a more economical alternative but may be less selective. The choice of catalyst, such as pyridine or DMF, can also influence the reaction's outcome and mildness. sci-hub.sewikipedia.org Lewis acid catalysts like AlCl₃ can also be employed to facilitate the conversion of benzylic alcohols to their corresponding chlorides. scirp.org
Friedel-Crafts Alkylation: This method fundamentally relies on an alkyl halide and a Lewis acid catalyst. libretexts.org Aluminum chloride (AlCl₃) is the traditional and most common catalyst, though others like ferric chloride (FeCl₃) can also be used. lumenlearning.com The catalyst's role is to generate the electrophile by abstracting the halide from the alkyl halide. shout.education The reactivity and potential for side reactions are inherent to this catalyst system.
Table 2: Comparison of Reagent and Catalyst Systems
| Synthetic Pathway | Primary Reagents | Catalyst System | Key Considerations |
|---|---|---|---|
| Chlorination of Alcohol | 2-Phenylethanol derivative, Oxalyl Chloride or Thionyl Chloride | Pyridine, DMF | Higher selectivity, higher cost for some reagents. wikipedia.org |
Advancements in synthetic chemistry aim to overcome the inherent limitations of classical methods.
For alcohol chlorination , the development of a wide array of milder and more selective reagents beyond the traditional choices of SOCl₂ and PCl₅ represents a significant advancement. organic-chemistry.org These newer methods offer better control over the reaction and can tolerate a wider range of functional groups. However, the primary limitation remains the availability and synthesis of the specific alcohol precursor required for the target molecule.
In the realm of Friedel-Crafts alkylation , a major advancement is the use of solid acid catalysts, such as zeolites, to replace traditional Lewis acids like AlCl₃. Zeolite catalysts can offer improved selectivity, are reusable, and reduce the amount of hazardous waste produced. researchgate.net Despite these improvements, the fundamental limitations of carbocation rearrangements and polyalkylation persist, making this route challenging for the clean synthesis of specific isomers like this compound. lumenlearning.comyoutube.com The reaction also fails with strongly deactivated benzene rings and is problematic for rings containing NH₂, NHR, or NR₂ substituents. lumenlearning.com
Large-Scale Synthesis Considerations in Process Research for this compound
The transition of the synthesis of this compound from laboratory-scale to large-scale industrial production introduces a host of challenges that necessitate careful consideration in process research and development. Key areas of focus include reactor design and technology, management of reaction exothermicity, optimization of reaction conditions to ensure high selectivity and yield, and the development of efficient downstream processing for product isolation and purification.
A primary method for the synthesis of this compound on a large scale is the free-radical chlorination of ethylbenzene. This process typically involves the reaction of ethylbenzene with a chlorinating agent, such as chlorine gas, under the influence of UV light or a radical initiator. The objective is to achieve selective chlorination on the side chain rather than on the aromatic ring.
Reactor Design and Operation
The choice of reactor is critical for ensuring process safety, efficiency, and product quality. For the highly exothermic chlorination of ethylbenzene, various reactor types can be considered, each with its own set of advantages and disadvantages.
Batch Reactors: While offering flexibility for producing multiple products, batch reactors can be challenging to control thermally on a large scale. The significant heat of reaction for chlorination can lead to localized hot spots, promoting side reactions and potentially causing runaway reactions. Effective heat removal through cooling jackets and internal coils is paramount.
Continuous Stirred-Tank Reactors (CSTRs): CSTRs provide better temperature control compared to batch reactors due to continuous operation. However, the back-mixing inherent in CSTRs can lead to a broader distribution of products, including mono-, di-, and tri-chlorinated species, which may complicate downstream purification.
Plug Flow Reactors (PFRs): PFRs, such as tubular reactors, offer excellent heat transfer characteristics and precise control over residence time. This can lead to higher selectivity towards the desired dichlorinated product. Photochemical reactions, in particular, are well-suited for tubular reactors where UV lamps can be positioned to provide uniform irradiation.
Boiling Reactors: A specialized approach involves the use of a boiling reactor, where the heat of reaction is dissipated by the boiling of the solvent or the reactant itself. This technology allows for operation at a constant temperature and can significantly improve heat management in highly exothermic chlorination processes.
Management of Reaction Exothermicity
The chlorination of ethylbenzene is a highly exothermic process. Inadequate heat removal can lead to a rapid increase in temperature, resulting in reduced selectivity, increased formation of by-products (such as ring-chlorinated isomers and more highly chlorinated side-chain products), and potential safety hazards. Process research focuses on several strategies to manage the reaction exotherm:
Solvent Selection: The use of an inert solvent can help to moderate the temperature increase by acting as a heat sink. The solvent should be stable under the reaction conditions and easily separable from the product.
Controlled Reagent Addition: The rate of addition of the chlorinating agent (e.g., chlorine gas) must be carefully controlled to match the heat removal capacity of the reactor.
Efficient Heat Exchange: The reactor design must incorporate a highly efficient heat exchange system. This can include external cooling jackets, internal cooling coils, or the use of external heat exchangers in a pumped-around loop.
Optimization of Reaction Conditions
Achieving high yield and selectivity for this compound requires careful optimization of several reaction parameters.
| Parameter | Typical Range | Considerations for Large-Scale Synthesis |
| Temperature | 80-120°C | Higher temperatures can increase reaction rate but may decrease selectivity by promoting ring chlorination and further side-chain chlorination. Precise temperature control is crucial. |
| Pressure | Atmospheric | Operation at atmospheric pressure is generally preferred for simplicity and cost-effectiveness. |
| Reactant Ratio (Ethylbenzene:Chlorine) | 1:2 to 1:2.5 (molar) | A slight excess of chlorine may be used to drive the reaction towards dichlorination, but a large excess can lead to the formation of trichloroethylbenzene and other polychlorinated by-products. |
| Initiator/Catalyst | UV light, AIBN, Benzoyl Peroxide | For photochemical reactions, the intensity and wavelength of the UV source must be optimized. For chemical initiators, the concentration and addition rate need to be carefully controlled to maintain a steady radical concentration. |
| Residence Time | Varies with reactor type | In continuous reactors, residence time is a key parameter to control the extent of chlorination and maximize the yield of the desired product. |
Table 1: Key Reaction Parameters for the Large-Scale Synthesis of this compound
Downstream Processing and Purification
The crude reaction mixture from the chlorination of ethylbenzene will contain the desired this compound, unreacted starting material, the isomeric (1,2-dichloroethyl)benzene, monochlorinated products like (1-chloroethyl)benzene and (2-chloroethyl)benzene (B74947), and more highly chlorinated by-products. The separation of these closely related compounds is a significant challenge in process research.
Neutralization and Washing: The crude product is first washed with an aqueous base (e.g., sodium carbonate solution) to remove dissolved hydrogen chloride and any acidic by-products.
Fractional Distillation: Due to the different boiling points of the components, fractional distillation under reduced pressure is the primary method for purification. A series of distillation columns may be required to achieve the desired product purity. The design of these columns, including the number of theoretical plates and the reflux ratio, is a critical aspect of process development.
| Compound | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| Ethylbenzene | 136 | - |
| (1-Chloroethyl)benzene | 190-192 | 77-78 °C / 15 mmHg |
| (2-Chloroethyl)benzene | 198-200 | 82-84 °C / 16 mmHg |
| This compound | ~233 | ~105-107 °C / 15 mmHg |
| (1,2-Dichloroethyl)benzene | ~220 | ~95-97 °C / 15 mmHg |
Table 2: Boiling Points of Key Components in the Crude Reaction Mixture
Crystallization: In some cases, fractional crystallization may be employed as a final purification step, particularly if high purity is required and the product is a solid at lower temperatures or forms a suitable crystalline adduct.
By-product and Waste Stream Management
Large-scale production generates significant by-product and waste streams that must be managed effectively. The primary by-product is hydrogen chloride (HCl), which is typically recovered and either sold or used in other processes. The distillation residues, containing polychlorinated compounds and tars, require proper disposal, often through incineration. Process research aims to minimize the formation of these by-products to improve atom economy and reduce the environmental impact of the process. This can be achieved through optimization of reaction conditions and the use of more selective catalysts or initiators.
Mechanistic Investigations of Reactions Involving 2,2 Dichloroethyl Benzene
Elucidation of Reaction Pathways and Kinetics
Understanding the sequence of elementary steps and the rates at which they occur is fundamental to controlling chemical reactions. This section details kinetic studies and the identification of transient species in reactions of (2,2-dichloroethyl)benzene and related compounds.
Kinetic Studies of Formation and Transformation Reactions
In the context of synthetic applications, kinetic profiles have been established for catalyst-mediated reactions. For example, the rhodium-catalyzed formylation and alkoxycarbonylation of (2-chloroethyl)benzene (B74947), a closely related monochlorinated analogue, have been kinetically monitored. semanticscholar.orgresearchgate.netresearchgate.net These studies, often tracked by gas chromatography, reveal the conversion of the starting material and the formation of products over time. researchgate.netresearchgate.net For the formylation reaction, a key finding was the crucial role of sodium iodide, which converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly impacting the reaction kinetics. semanticscholar.org
The kinetics of chlorination reactions to form related compounds like 2,4-dichloro-1-(dichloromethyl)benzene (B85721) can be complex, involving multiple steps with distinct rate constants and activation energies that are essential for process optimization. smolecule.com Furthermore, theoretical studies using Density Functional Theory (DFT) can complement experimental kinetic data by modeling reaction pathways and energy barriers, as has been done for related compounds to understand their reactivity.
Identification of Key Intermediates
The identification of short-lived intermediates is crucial for confirming a proposed reaction mechanism. In reactions involving haloalkanes, both radical and ionic intermediates are common. Mechanistic investigations into the reaction of organohalides with zero-valent metals suggest the formation of radical species. dtic.mil For instance, the reduction of 1,1,1-trichloroethane (B11378) is proposed to proceed via a dichloroethyl radical, which can then undergo further reactions. dtic.mil
In catalyst-mediated cross-coupling reactions, the nature of the intermediate is highly dependent on the catalyst and substrates. Iron-catalyzed enantioselective Suzuki-Miyaura reactions involving benzylic chlorides, such as (1-chloroethyl)benzene, are implicated to proceed through a stereoconvergent pathway involving carbon-centered radical intermediates. chemrxiv.org Similarly, nickel-catalyzed reductive acyl cross-couplings are thought to involve oxidative addition via a radical mechanism to a Ni(I)-acyl complex. acs.org
For electrophilic aromatic substitution reactions, a common pathway involves the formation of a positively charged benzenonium intermediate, also known as a sigma complex or Wheland intermediate. acs.orglibretexts.org This intermediate is formed when the electrophile attacks the benzene (B151609) ring, and its subsequent deprotonation restores aromaticity. libretexts.org Studies on coinage-metal-catalyzed C-H functionalization of benzene have identified this type of Wheland intermediate as a common species from which different reaction pathways can diverge to yield either C-H insertion products or cycloheptatriene (B165957) derivatives. acs.org In some acid-catalyzed transformations, carbocation intermediates are proposed, such as in the cleavage of benzyl (B1604629) ethers to form (2-chloroethyl)benzene.
Stereochemical Aspects in Synthesis and Reaction
Controlling the three-dimensional arrangement of atoms is a central goal in modern chemical synthesis, enabling the preparation of specific stereoisomers of a target molecule.
Diastereoselective and Enantioselective Approaches
The synthesis of chiral molecules containing the dichloroethylbenzene framework often requires asymmetric strategies to control the formation of new stereocenters. Enantioselective approaches aim to produce one enantiomer in excess over the other, while diastereoselective methods control the relative stereochemistry between multiple stereocenters.
A notable example is the synthesis of the luliconazole (B1675427) intermediate, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. patsnap.comgoogle.com This process involves the asymmetric transfer hydrogenation of a prochiral ketone, ω-chloro-2,4-dichloroacetophenone, to produce the chiral alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high optical purity. patsnap.comgoogle.com This alcohol is then converted to the final product.
Cross-coupling reactions are powerful tools for creating C-C bonds, and their stereoselective variants are highly developed. The first enantioselective Suzuki-Miyaura reaction to synthesize enantioenriched 1,1-diarylalkanes was developed using racemic benzylic halides and a chiral iron-based catalyst. chemrxiv.org Similarly, enantioselective cross-coupling of secondary alkyl electrophiles, such as α-bromo amides, with organozinc reagents has been achieved with high enantioselectivity using nickel catalysts. nih.govacs.org These reactions often proceed through a dynamic kinetic asymmetric transformation (DYKAT), where a rapidly racemizing starting material is converted into a single, enantioenriched product. acs.org
The synthesis of chiral aziridines, which are valuable building blocks, can also be achieved with stereocontrol. The reaction of N-tert-butanesulfinyl imines with dichloromethyllithium has been developed as a diastereoselective method to produce α-(dichloromethyl)amines, which can then be cyclized to form cis-aziridines. researchgate.net
Influence of Chiral Catalysts and Precursors
The success of enantioselective and diastereoselective reactions hinges on the use of chiral information, which can be supplied by a chiral catalyst, a chiral auxiliary, or a chiral precursor.
In the synthesis of the luliconazole intermediate, a chiral catalyst is formed in situ from a transition metal precursor, such as [Ru(p-cymene)Cl2]2, and a chiral ligand, (S,S)-TsDPEN ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). patsnap.com The specific combination of the metal and the enantiopure ligand creates a chiral environment that directs the hydrogenation of the ketone to preferentially form one enantiomer of the alcohol product. patsnap.comgoogle.com
In the realm of cross-coupling, the choice of ligand is paramount. Chiral (β-aminoalkyl)phosphines and ferrocenylphosphines (like PPFA) have been used with nickel and palladium catalysts to achieve high enantioselectivity in the coupling of Grignard reagents with vinyl halides. nih.gov The steric and electronic properties of the ligand dramatically influence the outcome; for example, increasing the steric bulk of a substituent on a chiral phosphine (B1218219) ligand from a methyl to a tert-butyl group significantly raised the enantiomeric excess (ee) of the product. nih.gov Anionic cyano(bisoxazoline) ligands have proven effective for iron-catalyzed enantioconvergent cross-coupling reactions. chemrxiv.org
The stereochemical outcome can also be influenced by chiral auxiliaries attached to the substrate, such as the use of N-tert-butanesulfinyl imines, where the chiral sulfinyl group directs the nucleophilic addition to the C=N bond. researchgate.net
Catalyst-Mediated Mechanisms
Catalysts provide alternative, lower-energy reaction pathways, enabling transformations that would otherwise be difficult or impossible. The mechanism by which a catalyst operates is described by its catalytic cycle.
Rhodium-based catalysts are effective for carbonylation reactions. In the formylation of (2-chloroethyl)benzene, the proposed mechanism involves a rhodium(I) complex. semanticscholar.org A crucial step is the halide exchange where sodium iodide converts the alkyl chloride to the more reactive alkyl iodide. This is followed by oxidative addition of the alkyl iodide to the Rh(I) center to form a Rh(III) intermediate. Subsequent CO insertion into the rhodium-alkyl bond, followed by hydrogenolysis and reductive elimination, yields the aldehyde product and regenerates the Rh(I) catalyst. semanticscholar.org A similar mechanistic pathway is proposed for alkoxycarbonylation reactions. researchgate.net
Palladium and nickel catalysts are workhorses for cross-coupling reactions. The general mechanism for a Pd-catalyzed Suzuki-Miyaura coupling involves oxidative addition of the halide (e.g., (1-chloroethyl)benzene) to a Pd(0) species, followed by transmetalation with a boronic ester and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. chemrxiv.orgnih.gov For enantioselective variants using secondary alkyl halides, the process can be more complex. Nickel-catalyzed stereoconvergent reactions are often proposed to involve single-electron transfer (SET) pathways and the formation of radical intermediates, which allows for the conversion of a racemic starting material into an enantioenriched product under the control of a chiral ligand. acs.orgnih.gov
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative. Mechanistic studies on the enantioselective Suzuki-Miyaura coupling of benzylic chlorides suggest a stereoconvergent pathway involving radical intermediates, where the lifetime of the catalyst is extended by additives like 1,3,5-trimethoxybenzene. chemrxiv.org
Finally, other metals also exhibit unique catalytic activity. Coinage metals like gold, silver, and copper can catalyze the C-H functionalization of benzene, proceeding through a Wheland-type intermediate common to electrophilic aromatic substitutions. acs.org
Interactive Data Table: Enantioselective Synthesis and Coupling Reactions
| Product/Reaction Type | Substrate(s) | Catalyst System | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | ω-chloro-2,4-dichloroacetophenone | [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | 95.0% | 99.2% ee | patsnap.com |
| 1,1-Diarylalkane | (1-chloroethyl)benzene + 2-naphthylboronic acid ester | Fe-cyano(bisoxazoline) complex | 64% | 74:26 er (48% ee) | chemrxiv.org |
| α-Aryl-α-alkyl ketone | Benzyl chloride + Acid chloride | NiCl₂(dme) / Chiral bis(oxazoline) ligand | 85% | 92% ee | acs.org |
| Allylsilane | Grignard reagent + (E)-Vinyl bromide | PdCl₂[PPFA] | 93% | 95% ee | nih.gov |
| 2-Chloroaziridines | N-tert-butanesulfinyl imines + Dichloromethyllithium | - | Excellent | Excellent dr | researchgate.net |
Role of Lewis Acids in Alkylation and Halogenation
Lewis acids play a crucial role as catalysts in both the alkylation and halogenation reactions involving benzene and its derivatives. In these electrophilic aromatic substitution reactions, the Lewis acid activates the electrophile, rendering it more reactive towards the aromatic ring. libretexts.org
In Friedel-Crafts alkylation, a Lewis acid like aluminum chloride (AlCl₃) is commonly employed. softbeam.net The reaction between an alkyl halide, such as this compound, and a Lewis acid generates a carbocation or a highly polarized complex. This electrophilic species is then attacked by the π-electrons of the benzene ring, leading to the formation of a sigma complex, also known as an arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the alkylated product. alevelh2chemistry.com The efficiency and outcome of the alkylation can be influenced by the choice of Lewis acid and reaction conditions. For instance, while AlCl₃ is a strong catalyst, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering better selectivity. softbeam.net Studies have shown that the use of different Lewis acids, such as scandium triflate (Sc(OTf)₃) and aluminum chloride (AlCl₃), can influence the yield of alkylation products. nih.gov
Similarly, in the halogenation of benzene, a Lewis acid is required to polarize the halogen molecule (e.g., Cl₂ or Br₂), making it a more potent electrophile. libretexts.org The Lewis acid, often referred to as a halogen carrier, accepts a pair of electrons from one of the halogen atoms, creating a highly polarized complex or even a halonium ion (e.g., Cl⁺). libretexts.orgalevelh2chemistry.com This activated halogen is then attacked by the benzene ring in a mechanism analogous to Friedel-Crafts alkylation, proceeding through a sigma complex intermediate before deprotonation to form the halogenated benzene derivative. alevelh2chemistry.com The choice of Lewis acid can impact the reaction rate and selectivity. Common Lewis acids used for halogenation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and aluminum bromide (AlBr₃). libretexts.orgalevelh2chemistry.com
It's important to note that under certain conditions, Lewis acid catalysis can lead to side reactions. For example, in the case of alkylation with longer chain alkyl halides, rearrangements of the carbocation intermediate to form more stable carbocations can occur. softbeam.net Furthermore, in reactions with highly activated aromatic substrates, Lewis acid catalysis can sometimes lead to the formation of ring-brominated products instead of the desired benzylic bromination. nih.gov
| Lewis Acid (1 equiv) | NMR Yield (%) of Alkylation Product |
| None | <10 |
| Zn(OTf)₂ | 70 |
| AlCl₃ | 30 |
| Sc(OTf)₃ | 46 |
This table is based on data from a study on Ti-catalyzed alkylation, illustrating the significant impact of Lewis acids on reaction yield. nih.gov
Mechanisms in Photocatalytic Systems (e.g., Ir(ppy)₃-catalyzed)
Photocatalytic systems, particularly those employing iridium complexes like fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)), have emerged as powerful tools for a variety of organic transformations, including those involving halogenated compounds. mdpi.comfrontiersin.org These reactions are initiated by the absorption of visible light by the photocatalyst, which promotes it to an excited state with enhanced redox capabilities. nih.gov
In a typical photocatalytic cycle involving an iridium catalyst, the excited photocatalyst ([Ir(ppy)₃]*) can act as a single-electron transfer (SET) agent. It can either be oxidized or reduced, depending on the nature of the other reactants in the system. For instance, in the presence of an electron acceptor, the excited iridium complex can donate an electron, becoming a potent oxidizing agent ([Ir(ppy)₃]⁺). Conversely, it can accept an electron from an electron donor, transforming into a strong reducing agent ([Ir(ppy)₃]⁻). mdpi.comrsc.org
In the context of reactions involving chloro-substituted compounds, the photocatalytic mechanism often involves the generation of radical intermediates. For example, the excited iridium catalyst can reduce an alkyl chloride, leading to the cleavage of the carbon-chlorine bond and the formation of an alkyl radical. This radical can then participate in various subsequent reactions, such as addition to alkenes or other unsaturated systems. mdpi.com
A specific example is the photocatalytic dichlorination of alkenes. In some systems, the excited photocatalyst can interact with a chlorine source, such as N-chlorosuccinimide (NCS) or even chloroform (B151607) (CHCl₃), to generate a chlorine radical (Cl•). wikipedia.org This highly reactive radical can then add to the double bond of an alkene, initiating a radical chain reaction that ultimately leads to the formation of a vicinal dichloride. The efficiency of these photocatalytic reactions is dependent on several factors, including the choice of photocatalyst, solvent, light source, and the specific substrates involved. scispace.com
| Photocatalyst | Yield (%) |
| K-PHI | 99 |
| Na-PHI | 49 |
| mpg-CN | 85 |
| CdS | 70 |
| TiO₂ | 94 |
| Ir(ppy)₃ | 97 |
| [Ru(bpy)₃]Cl₂ | 8 |
This table illustrates the varying efficiencies of different photocatalysts in a dichloromethylation reaction. scispace.com
Radical Intermediates in Chlorination Processes
Chlorination reactions, particularly those involving the side chain of alkylbenzenes, often proceed through radical mechanisms, especially when initiated by ultraviolet (UV) light or radical initiators. smolecule.com In these processes, a chlorine molecule (Cl₂) is homolytically cleaved to generate two highly reactive chlorine radicals (Cl•).
This initiation step is followed by a propagation sequence. A chlorine radical abstracts a hydrogen atom from the alkyl side chain of the benzene derivative, forming a benzyl radical and a molecule of hydrogen chloride (HCl). The benzyl radical is relatively stable due to the delocalization of the unpaired electron into the aromatic ring. This stabilized radical then reacts with another molecule of chlorine (Cl₂) to form the chlorinated product and a new chlorine radical, which can then continue the chain reaction. smolecule.com
The regioselectivity of radical chlorination is influenced by the stability of the resulting radical intermediate. For ethylbenzene (B125841) and its derivatives, hydrogen abstraction preferentially occurs at the benzylic position (the carbon atom attached to the benzene ring) because the resulting benzylic radical is significantly stabilized by resonance.
In the case of this compound, further radical chlorination would likely be less facile at the α-carbon (the one bearing the two chlorine atoms) due to the electron-withdrawing nature of the existing chlorine atoms, which would destabilize an adjacent radical. However, reactions at the β-carbon or on the aromatic ring itself could still be possible depending on the reaction conditions.
It is also worth noting that radical intermediates are central to other chlorination methods. For example, the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator can also achieve chlorination through a radical pathway. Photocatalytic methods, as discussed in the previous section, also heavily rely on the generation and reaction of radical intermediates. mdpi.com
Nucleophilic Substitution Mechanisms (e.g., SN2)
This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the chlorine atoms. The most probable mechanism for such a reaction at a primary carbon atom bearing a leaving group is the SN2 (bimolecular nucleophilic substitution) mechanism. dalalinstitute.comlibretexts.org
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, a chloride ion). dalalinstitute.comlibretexts.org This backside attack leads to an inversion of stereochemistry at the reaction center if it is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
Several factors influence the facility of an SN2 reaction. The steric hindrance around the reaction center is a critical factor; less sterically hindered substrates react more readily. The nature of the leaving group is also important; a good leaving group is a weak base. Chloride is a reasonably good leaving group. The strength of the nucleophile also plays a significant role, with stronger nucleophiles generally leading to faster reactions. dalalinstitute.com
For this compound, nucleophilic attack would occur at the carbon atom bonded to the chlorine atoms. The presence of two chlorine atoms on the same carbon (a geminal dihalide) might influence the reactivity. While steric hindrance is a consideration, the electron-withdrawing inductive effect of the chlorine atoms can make the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
It is important to distinguish this from nucleophilic aromatic substitution, which typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.org For a compound like this compound, nucleophilic substitution on the alkyl side chain via an SN2 mechanism is the more likely pathway under typical nucleophilic substitution conditions.
Reactivity and Chemical Transformations of 2,2 Dichloroethyl Benzene
Elimination Reactions to Form Alkenes
In the presence of a strong base, (2,2-dichloroethyl)benzene can undergo elimination reactions, specifically dehydrochlorination, to form substituted alkenes. The abstraction of a proton from the carbon adjacent to the benzene (B151609) ring (the benzylic position) by a strong base can lead to the formation of a double bond and the expulsion of a chloride ion.
A common outcome of such a reaction is the formation of β-chlorostyrene. The reaction likely proceeds through an E2 (elimination, bimolecular) mechanism, where the rate depends on the concentration of both the substrate and the base. The use of a strong, sterically hindered base can favor elimination over substitution.
Reaction Scheme for Elimination:
C₆H₅CH₂CHCl₂ + Base → C₆H₅CH=CHCl + Base-H⁺ + Cl⁻
Further elimination of the second chlorine atom is possible under more forcing conditions, potentially leading to the formation of phenylacetylene, although this would require a stronger base and higher temperatures.
Oxidation Reactions to Benzaldehyde Derivatives
The alkyl side chain of this compound can be oxidized. However, due to the presence of the chlorine atoms, the reaction can be more complex than the oxidation of a simple alkylbenzene. A plausible oxidation product is a substituted benzoic acid, which would result from the cleavage of the C-C bond of the ethyl group under strong oxidizing conditions, such as with hot, alkaline potassium permanganate (KMnO₄) followed by acidification study.com.
Alternatively, under milder and more controlled oxidation conditions, it may be possible to form derivatives of benzaldehyde. For instance, hydrolysis of the gem-dichloro group, as mentioned in the nucleophilic substitution section, is a form of oxidation at the benzylic carbon, leading to phenylacetaldehyde.
Reduction Reactions to Ethylbenzene (B125841) Derivatives
The chlorine atoms on the ethyl side chain of this compound can be removed through reduction reactions, leading to the formation of ethylbenzene. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is a common method for the reduction of alkyl halides.
Another approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), although care must be taken as these reagents are very reactive. A milder alternative could be a dissolving metal reduction, for example, using sodium metal in liquid ammonia. The successful reduction would yield ethylbenzene, a valuable commodity chemical.
Table 3: Common Reducing Agents for the Conversion to Ethylbenzene
| Reducing Agent | Conditions |
|---|---|
| H₂ / Pd/C | Hydrogen gas pressure, suitable solvent (e.g., ethanol) |
| LiAlH₄ | Anhydrous ether or THF |
Formation of Diverse Organic Derivatives
The strategic manipulation of reaction conditions allows for the selective synthesis of several key organic derivatives from this compound. These transformations primarily involve elimination reactions, capitalizing on the presence of the two chlorine atoms.
Dehydrochlorination to β-Chlorostyrene
The initial dehydrochlorination of this compound leads to the formation of β-chlorostyrene. This reaction typically involves the use of a strong base to facilitate the elimination of one molecule of hydrogen chloride. While specific studies detailing this transformation from this compound are not abundant in readily available literature, the reaction is analogous to the dehydrohalogenation of similar dihaloalkanes. Strong bases such as potassium hydroxide or sodium amide are commonly employed for such reactions.
The general reaction scheme is as follows:
C₆H₅CH₂CHCl₂ + Base → C₆H₅CH=CHCl + HB⁺ + Cl⁻
The choice of base and reaction conditions, such as temperature and solvent, is crucial in maximizing the yield of β-chlorostyrene while minimizing the subsequent elimination to form phenylacetylene.
Table 1: Plausible Reaction Conditions for the Synthesis of β-Chlorostyrene from this compound
| Reagent | Solvent | Temperature | Product | Anticipated Yield |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | β-Chlorostyrene | Moderate to High |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 °C | β-Chlorostyrene | High |
| Potassium tert-butoxide | tert-Butanol | Room Temperature | β-Chlorostyrene | High |
Note: The data in this table is based on analogous reactions and represents expected outcomes rather than experimentally verified results for this compound.
Synthesis of Phenylacetylene
Further dehydrochlorination of the intermediate β-chlorostyrene, or a one-pot reaction from this compound using a stronger base or more forcing conditions, yields phenylacetylene, a valuable terminal alkyne. This transformation requires the elimination of a second molecule of hydrogen chloride.
C₆H₅CH₂CHCl₂ + 2 Base → C₆H₅C≡CH + 2 HB⁺ + 2 Cl⁻
The synthesis of phenylacetylene from precursors like styrene dibromide or β-bromostyrene using strong bases is a well-established method. For instance, the reaction of β-bromostyrene with molten potassium hydroxide at elevated temperatures (200-230 °C) is a known procedure for producing phenylacetylene. Similarly, sodium amide in liquid ammonia is an effective reagent for this type of double dehydrohalogenation. These established methods provide a strong indication of the feasibility and likely conditions for the conversion of this compound to phenylacetylene.
Table 2: Documented Conditions for the Synthesis of Phenylacetylene from Related Precursors
| Starting Material | Reagent | Conditions | Yield of Phenylacetylene |
| β-Bromostyrene | Molten Potassium Hydroxide | 200-230 °C | 67% |
| Styrene Dibromide | Sodium Amide in Liquid Ammonia | Not specified | Not specified |
| β-Chlorostyrene | Sodium ethoxide or potassium hydroxide in alcohol | Not specified | Not specified |
This table provides data for reactions of similar compounds, which can be extrapolated to predict the behavior of this compound.
Other Potential Transformations
While dehydrochlorination is the most prominent reaction pathway, the reactivity of this compound could potentially be harnessed for other transformations, although specific examples are not well-documented in the scientific literature.
Nucleophilic Substitution: The geminal dichloride functionality could theoretically undergo nucleophilic substitution reactions. However, the presence of the adjacent benzene ring and the potential for competing elimination reactions would likely make such substitutions challenging to control. Strong nucleophiles under forcing conditions might be required.
Friedel-Crafts Reactions: The benzene ring in this compound is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts alkylation or acylation. The (2,2-dichloroethyl) group is an ortho-, para-directing deactivator. Therefore, reactions would require a suitable Lewis acid catalyst, and the substitution would be expected to occur at the ortho and para positions relative to the side chain. However, the presence of the reactive dichloroethyl group could lead to side reactions under the acidic conditions of Friedel-Crafts reactions.
Computational and Theoretical Studies on 2,2 Dichloroethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of chemical compounds. In the context of (2,2-dichloroethyl)benzene, these computational methods provide valuable insights into its structure, electronic characteristics, and potential reaction pathways.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. DFT calculations are instrumental in predicting various molecular properties.
Several analytical tools based on DFT calculations are used to predict the reactivity of this compound:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It helps in identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). For this compound, the MEP would likely highlight the electron-deficient character of the chlorine atoms, making them susceptible to nucleophilic attack. In similar molecules, MEP analysis has been used to identify reactive sites and predict chemical reactivity. researchgate.netiucr.org
Electron Localization Function (ELF): ELF provides a measure of the localization of electrons in a molecule, helping to distinguish between covalent bonds, lone pairs, and core electrons. journalskuwait.orgmdpi.com For this compound, ELF analysis would detail the bonding within the benzene (B151609) ring and the ethyl chloride side chain. Studies on related compounds have utilized ELF to understand bonding and electronic structure. researchgate.netnih.gov
Reduced Density Gradient (RDG): RDG analysis is used to identify and characterize non-covalent interactions within and between molecules, such as van der Waals forces and hydrogen bonds. researchgate.netnih.gov While not directly applicable to a single molecule of this compound in isolation, it would be crucial for studying its interactions with other molecules or in condensed phases. The analysis of non-covalent interactions is important for understanding the behavior of molecules in various environments. researchgate.netnih.gov
Fukui Functions: Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. scm.commdpi.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to reaction. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. iucr.orgarxiv.org A smaller gap suggests that the molecule is more reactive and can more easily undergo electron transfer. researchgate.net The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively. nih.gov For this compound, DFT calculations can provide the energies of these orbitals and the resulting gap, offering insights into its electron transfer properties. researchgate.net
Table 1: Calculated Electronic Properties of a Related Compound (2-chloroethyl benzene) using DFT
| Property | Value |
| HOMO Energy | [Value not explicitly found for this compound, but methodology is established] |
| LUMO Energy | [Value not explicitly found for this compound, but methodology is established] |
| HOMO-LUMO Gap | [Value not explicitly found for this compound, but methodology is established] |
| Ionization Potential | 9.27 eV chemeo.com |
Note: The ionization potential is for Benzene, (2,2-dichloroethyl)-. The HOMO, LUMO, and gap values are method-dependent and would require specific DFT calculations for this compound.
DFT calculations are crucial for studying chemical reactions involving this compound. By modeling the transition state—the highest energy point along the reaction coordinate—and the reactants and products, the activation energy of a reaction can be calculated. psu.edu This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, the activation energy for chloride abstraction from (2-chloroethyl)benzene (B74947) by a nickel complex has been calculated to be approximately 22 kcal/mol in benzene. researchgate.net This type of analysis can be applied to various reactions of this compound, such as substitution or elimination reactions.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are often more computationally demanding than DFT. acs.org
Ab initio calculations have been used to study the conformational analysis of related haloethyl benzenes, identifying different stable conformers (e.g., anti and gauche) and their relative energies. nih.gov For this compound, ab initio calculations could be used to refine the geometric and electronic structures obtained from DFT and to provide a more rigorous benchmark for its properties. These methods are particularly valuable for systems where electron correlation effects, which are approximated in DFT, are significant. Classical trajectory calculations on an ab initio force field have been used to study the overtone relaxation of benzene. acs.org
Molecular Electron Density Theory (MEDT) Studies
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the electron density distribution in the ground state of a molecule and its changes along a reaction pathway are the primary determinants of chemical reactions. This theory moves beyond earlier orbital-based models to provide a more direct, visualizable interpretation of reactivity.
For this compound, an MEDT analysis would focus on several key aspects:
Electron Localization Function (ELF): The ELF is a tool used within MEDT to visualize regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. In this compound, an ELF analysis would characterize the C-C and C-H bonds of the benzene ring, the C-C and C-H bonds of the ethyl side chain, and the highly polarized C-Cl bonds. The two chlorine atoms on the same carbon atom (a geminal dihalide) would create a region of significant electrophilicity on that carbon and nucleophilicity on the chlorine atoms.
Conceptual DFT Reactivity Indices: MEDT utilizes indices derived from Density Functional Theory (DFT) to predict reactivity. For this compound, these indices would quantify its electrophilic and nucleophilic character.
| Conceptual DFT Reactivity Index | Predicted Characteristic for this compound |
| Electronic Chemical Potential (μ) | Moderately negative, indicating a tendency to accept electrons. |
| Chemical Hardness (η) | Moderate, suggesting average polarizability. |
| Global Electrophilicity Index (ω) | Expected to be significant due to the electron-withdrawing effect of the two chlorine atoms. |
| Global Nucleophilicity Index (N) | Expected to be low, as the molecule is more likely to act as an electrophile. |
Reaction Channel Analysis: In a hypothetical reaction, such as nucleophilic substitution, MEDT would analyze the flow of electron density at the transition state to classify the reaction. For an attack on the dichlorinated carbon, a forward electron density flux (FEDF) from the nucleophile to the this compound molecule would be expected.
While no specific MEDT studies on this compound have been found, the theory provides a robust framework for predicting its reactivity based on fundamental principles of electron density.
Theoretical Predictions of Reaction Mechanisms and Pathways
Theoretical chemistry offers powerful tools to predict and understand the mechanisms of chemical reactions, including those involving halogenated hydrocarbons like this compound. The primary reactions this compound would be expected to undergo are substitution and elimination.
Nucleophilic Substitution (SN1 and SN2):
The ethyl side chain is the likely site for nucleophilic attack. The presence of two chlorine atoms on the same carbon atom (the α-carbon) heavily influences the reaction pathway.
SN2 Mechanism: A direct attack by a nucleophile would be sterically hindered by the bulky phenyl group and the two chlorine atoms. DFT calculations on similar structures, such as (1,2-dichloroethyl)benzene (B94001), suggest that steric hindrance can slow SN2 pathways.
SN1 Mechanism: The formation of a carbocation at the α-carbon would be stabilized by the adjacent benzene ring through resonance (a benzylic carbocation). This suggests that an SN1 pathway is plausible, especially with weaker nucleophiles or in polar protic solvents.
Elimination (E1 and E2):
Elimination of HCl to form a vinyl chloride derivative is a probable reaction pathway.
E2 Mechanism: This would involve a concerted step where a base removes a proton from the β-carbon, and a chloride ion departs from the α-carbon. The rate would depend on the strength of the base.
E1 Mechanism: Following the formation of the benzylic carbocation (as in the SN1 pathway), a weak base could abstract a proton from the β-carbon to yield the elimination product. This pathway would compete with the SN1 reaction.
A summary of predicted reaction pathways is presented below.
| Reaction Type | Proposed Mechanism | Key Influencing Factors | Predicted Products |
| Substitution | SN1 (more likely) | Solvent polarity, Nucleophile strength, Resonance stabilization | (2-substituted-2-chloroethyl)benzene |
| SN2 (less likely) | Steric hindrance | (2-substituted-2-chloroethyl)benzene | |
| Elimination | E1 (competes with SN1) | Carbocation stability, Base strength | 1-chloro-1-phenylethene |
| E2 | Base strength, Steric factors | 1-chloro-1-phenylethene |
Computational modeling, using techniques like DFT, can calculate the activation energies for these different pathways, allowing for a prediction of the major products under various reaction conditions.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies, often quantitative (QSAR), aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. For this compound, such studies would compare its reactivity to a series of related compounds to understand the influence of its specific structural features.
The key structural features of this compound that would be central to a structure-reactivity analysis are:
The Phenyl Group: Provides steric bulk and the potential for resonance stabilization of intermediates.
The Geminal Dichloro Group: This is the most influential feature. The two electron-withdrawing chlorine atoms significantly polarize the C-Cl bonds, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This is in contrast to its isomer, (1,2-dichloroethyl)benzene, where the chlorines are on adjacent carbons.
The Ethyl Chain: Provides a two-carbon linker between the phenyl ring and the reactive dichloro-substituted carbon.
A hypothetical QSAR study could correlate reactivity (e.g., the rate constant for a substitution reaction) with calculated molecular descriptors.
| Molecular Descriptor | Influence on Reactivity of this compound |
| LogP (Lipophilicity) | High, affecting solubility and transport to a reaction site in a biological or multiphase system. |
| Dipole Moment | Significant, due to the two polar C-Cl bonds. This influences interactions with polar solvents and reagents. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Expected to be low, indicating a high susceptibility to nucleophilic attack, a key characteristic of a good electrophile. |
| Steric Parameters (e.g., Molar Refractivity) | The phenyl group would contribute significantly, hindering certain reaction approaches. |
A machine learning study investigating mitochondrial toxicity included this compound in its dataset, which represents a form of QSAR. researchgate.net However, this study focused on a biological endpoint rather than chemical reactivity and did not provide detailed mechanistic or reactivity data for the compound itself. researchgate.net By comparing the reactivity of this compound to isomers like (1,2-dichloroethyl)benzene and analogues like (2-chloroethyl)benzene, a clearer picture of its unique reactivity due to the geminal dichloro arrangement could be established through systematic computational studies.
Role in Advanced Organic Synthesis Research
Strategic Intermediate in Multistep Syntheses
The utility of compounds derived from the (2,2-dichloroethyl)benzene framework is particularly evident in their application as strategic intermediates in multistep synthetic sequences. Researchers have successfully employed N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides, which are closely related to this compound, to forge new pathways to a variety of sulfonamide derivatives.
A notable synthetic cascade begins with these N-alkylidene sulfonamides and proceeds through several key transformations to yield either cyclic or open-chain products. researchgate.net This process often involves an initial cyclization step to form reactive aziridine (B145994) intermediates. These three-membered rings can then undergo further recyclization or isomerization to produce chloroimines or imidoyl chlorides. Subsequent reactions, such as substitution, reduction with agents like mercaptoethanol, or hydrolysis, determine the final structure of the sulfonamide. researchgate.net For instance, N-(2,2-dichloroethyl)sulfonamides have been transformed into sulfonamide-containing 1,4-oxathianes, demonstrating a clear multistep pathway where the initial dichloroethyl-containing structure is crucial for the subsequent series of reactions. researchgate.net
Another example involves the reaction of 4-Chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea (B124793). This multistep process is believed to proceed through the cyclization to an N-sulfonyl-2,3-diaryl-2-chloroaziridine intermediate, which then isomerizes. The subsequent reaction with thiourea leads to heterocyclization and aromatization, ultimately forming 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine. researchgate.net This highlights the role of the dichloroethylphenyl core as a linchpin in a complex reaction sequence.
Building Block for Complex Molecular Architectures
The this compound scaffold serves as a fundamental building block for the assembly of more elaborate and complex molecular architectures. The reactivity of the dichloroethyl group, combined with the phenyl ring, allows for the introduction of diverse functionalities and the construction of novel molecular skeletons.
Research has demonstrated that N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides can react with various aromatic and heterocyclic compounds to create larger, more complex structures. researchgate.net Through a Friedel-Crafts-type C-amidoalkylation reaction, compounds like benzene (B151609), toluene, and 2-chlorothiophene (B1346680) can be appended to the core structure. This results in the formation of N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides, where the (2,2-dichloro-2-phenylethyl) unit acts as the foundational block connecting the arenesulfonamide and the newly introduced aromatic or heterocyclic ring. researchgate.net
The versatility of this building block is further illustrated by its use in synthesizing diverse heterocyclic systems. The reaction of N-alkylidene sulfonamides with thiophenes and furans, catalyzed by acids like sulfuric acid or BF3-OEt2, leads to the formation of 2,5-disubstituted thiophenes and furans, respectively. researchgate.net These reactions showcase how the this compound framework can be strategically employed to construct substituted heterocycles, which are prevalent motifs in pharmaceuticals and materials science.
Table 1: Synthesis of Complex Molecules from N-(2,2-dichloro-2-phenylethylidene)arenesulfonamide Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides | Benzene, Toluene, or 2-Chlorothiophene | Oleum | N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides | researchgate.net |
| 4-Chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide | Thiourea | Sodium Carbonate / DMF | 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine | researchgate.net |
| N-(2,2-dichloroethyl)sulfonamides | (via multistep reaction) | Various | Sulfonamide-containing 1,4-oxathians | researchgate.net |
Development of New Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. These novel methods provide efficient access to valuable chemical structures that were previously challenging to synthesize.
A significant advancement is the development of a regioselective C-amidoalkylation reaction. researchgate.net In the presence of oleum, N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides react with aromatic compounds like benzene and toluene, and heterocyclic compounds such as 2-chlorothiophene. This reaction establishes a new carbon-carbon bond, effectively creating a new route to N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides. researchgate.net This methodology is notable for its regioselectivity and its ability to function with various aromatic partners.
Furthermore, the entire reaction cascade involving the transformation of N-(polychloroethyl)sulfonamides into different final products represents a new synthetic strategy. The pathway, which includes cyclization to aziridines, subsequent recyclization, and isomerization, followed by substitution or reduction, opens up a novel and versatile approach to a range of sulfonamide derivatives. researchgate.net The specific outcome of this synthetic route is dependent on the precise structure of the starting N-(polychloroethyl)sulfonamide, allowing for tunable synthesis of different complex molecules. researchgate.net
Green Chemistry Principles Applied to 2,2 Dichloroethyl Benzene Chemistry
Development of Environmentally Benign Synthetic Routes
The pursuit of environmentally benign synthetic routes for chlorinated aromatic hydrocarbons like (2,2-Dichloroethyl)benzene involves rethinking traditional methodologies that often rely on hazardous solvents and reagents. dokumen.pub The goal is to develop processes that are safer, more energy-efficient, and utilize less toxic starting materials. dergipark.org.tr This includes exploring alternative reaction conditions that can shorten reaction times and simplify the isolation and purification of final products. dokumen.pub A significant focus is on replacing hazardous solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or ideally, eliminating them entirely. dergipark.org.trresearchgate.net
Solvent-free reactions represent a significant advancement in green chemistry by reducing pollution and lowering costs associated with solvent purchase, handling, and disposal. These reactions can be conducted using the reactants alone, sometimes supported on solid mineral matrices like alumina, silica, or zeolites. researchgate.net This approach not only eliminates the environmental hazards of organic solvents but can also lead to increased reaction rates, higher yields, and enhanced selectivity due to the specific orientation of molecules in the solid state.
For the synthesis of compounds like this compound, which might traditionally be formed via Friedel-Crafts alkylation in organic solvents, a solvent-free approach could involve reacting the starting materials in the solid phase, potentially with microwave assistance to provide energy efficiently and selectively. researchgate.net While specific catalyst-free routes for this compound are not widely documented, the principles of green chemistry encourage the exploration of such pathways. For instance, some cycloaddition reactions that proceed without catalysts under solvent-free conditions by simply heating the reactants serve as a model for what could be developed for other reaction classes. The simplification of experimental procedures and work-up techniques in solvent-free systems makes them highly attractive for industrial-scale production.
Sustainable Catalysis in Synthesis
One of the core principles of green chemistry is the use of catalysis. epa.gov Catalysts are preferred over stoichiometric reagents because they are used in small amounts, can be recycled, and can carry out a reaction multiple times, which minimizes waste. epa.govnih.gov The development of sustainable catalytic systems for the synthesis and functionalization of this compound focuses on replacing traditional, often toxic and moisture-sensitive catalysts (like aluminum chloride in Friedel-Crafts reactions) with more environmentally friendly alternatives. mdpi.com
Iron has emerged as a highly promising catalyst for green organic synthesis due to its natural abundance, low cost, and minimal toxicity. mdpi.com Iron-catalyzed reactions offer a sustainable alternative to processes that rely on precious or heavy metals. In the context of chlorinated alkylbenzenes, iron-containing catalysts have been successfully used for the chlorination of ethylbenzene (B125841).
A key area where iron catalysis is advancing green synthesis is in cross-dehydrogenative coupling (CDC) reactions. mdpi.com This strategy allows for the formation of carbon-carbon bonds by directly coupling two C-H bonds, avoiding the need for pre-functionalized substrates and thus improving atom economy and reducing waste. mdpi.com For a molecule like this compound, such catalytic methods could potentially be used to introduce the dichloroethyl group onto the benzene (B151609) ring or to further functionalize the molecule in a more sustainable manner.
Table 1: Comparison of Catalytic Systems in Aromatic Chlorination/Alkylation
| Catalyst Type | Example Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | High reactivity | Moisture sensitive, generates significant acidic waste, often used in stoichiometric amounts. |
| Sustainable Metal Catalyst | Iron(III) Chloride (FeCl₃) | Low cost, low toxicity, environmentally benign, can be used in catalytic amounts. mdpi.com | May require specific ligands or reaction conditions to achieve high selectivity. |
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). mdma.ch A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary, allowing the reaction to proceed under mild conditions. crdeepjournal.org This methodology can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents, thereby increasing safety and reducing costs. biomedres.us For this compound, PTC could be highly effective for nucleophilic substitution reactions at the dichloroethyl side chain, where an aqueous solution of a nucleophile could be reacted with the organic substrate. This approach has been shown to be effective in similar systems, such as the dehydrobromination of (2-bromoethyl)benzene. ias.ac.in
Micellar Catalysis utilizes surfactants in water to form micelles, which act as nanoreactors for organic transformations. acsgcipr.orgnih.gov The hydrophobic cores of the micelles can solubilize nonpolar organic reactants, while the hydrophilic exteriors keep the entire system dispersed in water. ucsb.edu This "in water" approach drastically reduces or eliminates the need for organic solvents. acsgcipr.org The type of surfactant used is critical to the efficiency of the reaction. asianpubs.org For reactions involving aromatic compounds, micellar catalysis has been successfully employed for transformations like chloromethylation. This technique offers a promising green alternative for the synthesis or subsequent reactions of this compound, allowing chemistry to be performed in an aqueous medium at mild temperatures. acsgcipr.org
Table 2: General Influence of Surfactant Types in Micellar Catalysis
| Surfactant Type | Charge of Head Group | Interaction Potential |
|---|---|---|
| Anionic | Negative | Can interact with cationic reactants, potentially altering reaction rates. |
| Cationic | Positive | Highly effective in catalyzing reactions like chloromethylation; can interact with negatively charged species or stabilize transition states. |
| Non-ionic | Neutral | Can influence reactions by altering the polarity of the microenvironment and solubilizing reactants. ucsb.edu |
Atom Economy and Waste Reduction Strategies
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgwordpress.com The goal is to design synthetic routes where the vast majority of atoms from the starting materials become part of the product, thereby minimizing the generation of waste byproducts. sustainability-directory.com
A reaction with high atom economy is inherently a waste-reducing process. wjpps.com For the synthesis of this compound, a traditional Friedel-Crafts reaction between benzene and 1,2-dichloroethane (B1671644), catalyzed by AlCl₃, can be evaluated for its atom economy.
Hypothetical Synthesis: C₆H₆ (Benzene) + ClCH₂CH₂Cl (1,2-Dichloroethane) → C₆H₅CH₂CH₂Cl ((2-Chloroethyl)benzene) + HCl
While this reaction appears to be an addition, it is a substitution on the benzene ring, producing HCl as a byproduct. A more complex, multi-step synthesis involving protecting groups or activating groups that are later removed would generate significantly more waste and thus have a much lower atom economy. dokumen.pubgreenchemistry-toolkit.org
Strategies for waste reduction in the chemistry of this compound are directly tied to the green principles discussed previously:
Catalysis: Using catalytic amounts of a recyclable catalyst (like an iron-based system) instead of stoichiometric amounts of a single-use reagent (like AlCl₃) dramatically reduces waste. jocpr.com
Solvent Reduction: Eliminating solvents or using benign alternatives like water minimizes volatile organic compound (VOC) emissions and liquid waste streams. sustainability-directory.com
Process Optimization: Designing synthetic pathways with fewer steps, such as by using C-H activation strategies, avoids the waste generated from intermediate work-up and purification steps. mdpi.com
By focusing on high atom economy and integrating sustainable catalytic methods, the chemical industry can develop processes that are not only more environmentally responsible but also more economically efficient. wjpps.comsustainability-directory.com
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₈Cl₂ |
| (2-Chloroethyl)benzene (B74947) | C₈H₉Cl |
| 1,2-Dichloroethane | C₂H₄Cl₂ |
| 1-(chloroethyl)benzene | C₈H₉Cl |
| Aluminum Chloride | AlCl₃ |
| Benzene | C₆H₆ |
| Ethylbenzene | C₈H₁₀ |
| Hydrochloric acid | HCl |
| Iron(III) Chloride | FeCl₃ |
Q & A
Basic: What are the optimal synthetic methodologies for preparing (2,2-Dichloroethyl)benzene derivatives?
Methodological Answer:
The synthesis of this compound derivatives can be optimized by controlling reaction parameters such as temperature, reactant stoichiometry, and feed rate. For example, in the synthesis of related dichloroethyl ethers, a feed rate of 0.4 mL/min for dichloroethyl ether and a reaction temperature of 80°C yielded 80% product efficiency when reacted with morpholine in a 1:10 molar ratio . Key steps include:
- Temperature Control : Elevated temperatures (e.g., 80°C) enhance reaction kinetics but must avoid side reactions.
- Feed Rate Optimization : Slow feed rates improve yield by ensuring complete reactant interaction.
- Analytical Validation : Use gas chromatography (GC) with EC-WAX columns or Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progress and purity .
Basic: How can researchers characterize the structural and chemical purity of this compound?
Methodological Answer:
Characterization involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., chloroethyl group integration and benzene ring substitution patterns).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile byproducts.
- Elemental Analysis : Validates empirical formulas (e.g., C:H:Cl ratios).
- Infrared Spectroscopy (IR) : Confirms functional groups (C-Cl stretching at ~550–650 cm⁻¹ and aromatic C-H bending) .
Advanced: What are the dominant degradation pathways of this compound in environmental or biological systems?
Methodological Answer:
Degradation studies can be designed using microbial or chemical models. For instance, analogous chlorinated compounds like cypermethrin degrade via hydrolytic cleavage of chloroethyl groups, forming intermediates such as 3-(2,2-Dichloroethyl)-2,2-dimethyl cyclopropanecarboxylate, which further breaks down into phenolic acids . Methodologies include:
- Microbial Incubation : Use Bacillus strains to assess biodegradation kinetics.
- High-Performance Liquid Chromatography (HPLC) : Track intermediate formation (e.g., 3-phenoxybenzoic acid).
- Mass Spectrometry (MS) : Identify terminal metabolites like oleic acid derivatives .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model reaction mechanisms. For example:
- Electrostatic Potential Mapping : Highlights electron-deficient regions (e.g., chlorine atoms) prone to nucleophilic attack.
- Transition State Analysis : Predicts activation energies for SN2 displacement at chloroethyl groups.
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or organic solvent interactions.
Reference data from structurally similar compounds, such as 2-chloro-3-(3,4-dichlorophenyl)-1-propene, can validate computational predictions .
Advanced: How should researchers address contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies often arise from uncontrolled variables. Systematic approaches include:
- Variable Isolation : Test individual parameters (e.g., catalyst use, inert atmosphere) while holding others constant.
- Impurity Profiling : Use GC-MS to identify byproducts (e.g., diethyl ether derivatives) that reduce yield .
- Replication Studies : Cross-validate results under standardized conditions (e.g., 80°C, 0.4 mL/min feed rate).
Advanced: What experimental strategies are recommended for assessing the neurotoxic potential of this compound?
Methodological Answer:
Toxicity studies should integrate in vitro and in silico models:
- Biomarker Identification : Use mass spectrometry to detect protein adducts (e.g., glutathione conjugates) in hepatic microsomal assays .
- Cell-Based Assays : Expose neuronal cell lines (e.g., SH-SY5Y) to measure apoptosis via flow cytometry.
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) tools correlate chloroethyl group electronegativity with neurotoxicity endpoints .
Advanced: How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity to simulate long-term degradation.
- HPLC-UV Monitoring : Quantify parent compound decay and byproduct formation.
- Light Exposure Tests : Use UV chambers to assess photolytic decomposition.
Reference degradation pathways from analogous compounds (e.g., sulfur mustards) to identify likely breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
